molecular formula C13H19NO3 B8691520 N,N-Diethyl-2,5-dimethoxybenzamide CAS No. 72003-93-1

N,N-Diethyl-2,5-dimethoxybenzamide

Cat. No.: B8691520
CAS No.: 72003-93-1
M. Wt: 237.29 g/mol
InChI Key: SBBUUJSJNVEGNM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,5-dimethoxybenzamide is a substituted benzamide derivative characterized by a benzamide core with diethylamide and dimethoxy functional groups at the 2- and 5-positions of the aromatic ring. Its synthesis typically involves the reaction of 2,5-dimethoxybenzoic acid derivatives with diethylamine or related reagents. A reported synthesis route yields 65.0% for intermediates like 4-acetyl-N,N-diethyl-2,5-dimethoxybenzamide, highlighting its feasibility in multi-step organic syntheses . This compound’s structural features, particularly the electron-donating methoxy groups and the sterically bulky diethylamide substituent, make it relevant in studies of directing group effects in metal-catalyzed reactions and as a precursor in pharmaceutical or agrochemical research.

Properties

CAS No.

72003-93-1

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N,N-diethyl-2,5-dimethoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)11-9-10(16-3)7-8-12(11)17-4/h7-9H,5-6H2,1-4H3

InChI Key

SBBUUJSJNVEGNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N,N-Diethyl-3,5-dimethoxybenzamide: This positional isomer of the target compound has methoxy groups at the 3- and 5-positions. The 3,5-substitution pattern enhances symmetry and electronic delocalization, which may improve metal coordination in directed ortho metalation (DOM) reactions compared to the 2,5-isomer.
  • The dimethylamide group also weakens electron-donating effects, altering reactivity in electrophilic substitutions .

Functional Group Variations

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound features a hydroxylated tertiary alkyl group instead of methoxy substituents.
  • N-(2,5-Dimethoxy-4-nitrophenyl)benzamide : The addition of a nitro group at the 4-position introduces strong electron-withdrawing effects, drastically altering redox behavior and aromatic electrophilicity compared to the purely electron-donating substituents in the target compound .

Reactivity in Birch Reductions

Birch reduction studies on N-substituted trimethoxybenzamides reveal that bulky substituents (e.g., butyl groups) lower yields of dihydro derivatives due to destabilization of intermediate anions. In contrast, smaller substituents like methyl or ethyl groups (as in N,N-diethyl-2,5-dimethoxybenzamide) allow better stabilization, suggesting higher efficiency in reductive transformations .

Comparative Data Table

Compound Name Substituents Key Properties/Applications Notable Findings
This compound 2,5-diOMe; N,N-diethyl DOM reactions, intermediate synthesis 65% yield in acetyl derivative
N,N-Diethyl-3,5-dimethoxybenzamide 3,5-diOMe; N,N-diethyl Symmetric DOM directing group Limited systematic studies
2,5-Dimethoxy-N,N-dimethylbenzamide 2,5-diOMe; N,N-dimethyl Enhanced solubility, weaker directing Used in electrophilic substitutions
N-(2,5-Dimethoxy-4-nitrophenyl)benzamide 2,5-diOMe; 4-NO₂ Strong electron-withdrawing effects Alters redox behavior
N,N-Dibutyl-3,5-dimethoxybenzamide 3,5-diOMe; N,N-dibutyl Lower Birch reduction yields Steric hindrance reduces efficiency

Key Research Findings

  • Steric vs. Electronic Effects : Bulky N-substituents (e.g., dibutyl) hinder reactions like Birch reduction, while smaller groups (diethyl, dimethyl) balance steric and electronic effects for optimal yields .
  • Positional Isomerism : 3,5-Dimethoxy substitution enhances symmetry for metal coordination, whereas 2,5-substitution may favor regioselectivity in DOM reactions .
  • Functional Group Interplay: The absence of electron-withdrawing groups in this compound limits its utility in redox-active applications but makes it a robust electron donor in metal-catalyzed processes.

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